![molecular formula C23H30ClNO B115972 2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine CAS No. 147241-86-9](/img/structure/B115972.png)
2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine
Descripción general
Descripción
2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). This compound has been extensively studied for its potential use in treating depression and anxiety disorders.
Mecanismo De Acción
The mechanism of action of 2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine involves the inhibition of serotonin reuptake. This compound selectively inhibits the reuptake of serotonin in the brain, which leads to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin concentration is believed to be responsible for the antidepressant and anxiolytic effects of this compound.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine include an increase in the concentration of serotonin in the synaptic cleft, which leads to an improvement in mood and a reduction in anxiety. This compound has also been shown to have a low affinity for other neurotransmitter receptors, which reduces the risk of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine in lab experiments include its selective inhibition of serotonin reuptake, which allows for the specific targeting of the serotonin system. This compound also has a low affinity for other neurotransmitter receptors, which reduces the risk of side effects. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling.
Direcciones Futuras
For research on 2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine include the development of new analogs with improved efficacy and safety profiles. Further studies are also needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for treatment response. Additionally, studies are needed to evaluate the long-term effects of this compound on brain function and behavior.
Aplicaciones Científicas De Investigación
2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine has been extensively studied for its potential use in treating depression and anxiety disorders. Several clinical trials have been conducted to evaluate the efficacy and safety of this compound. The results of these trials have shown that this compound is effective in reducing the symptoms of depression and anxiety.
Propiedades
Número CAS |
147241-86-9 |
|---|---|
Nombre del producto |
2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine |
Fórmula molecular |
C23H30ClNO |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C23H28ClNO/c1-16-21-14-19(26-13-12-25(4)5)10-11-20(21)22(15-23(16,2)3)17-6-8-18(24)9-7-17/h6-11,14,22H,1,12-13,15H2,2-5H3 |
Clave InChI |
RPQWFLNTFNXWBX-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C1=C)C=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)Cl)C |
SMILES canónico |
CC1(CC(C2=C(C1=C)C=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)Cl)C |
Sinónimos |
2-[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-tetralin-2-yl]oxy-N,N -dimethyl-ethanamine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

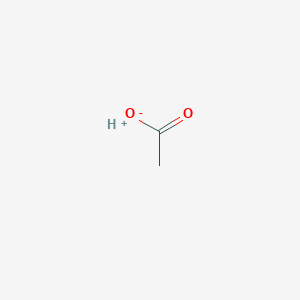
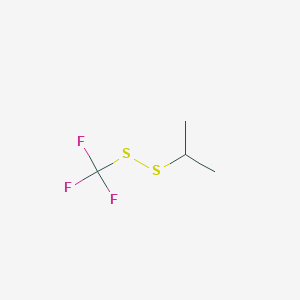
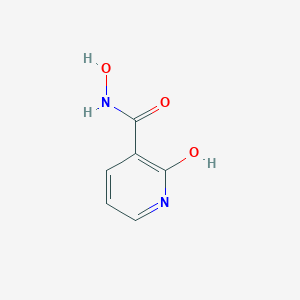
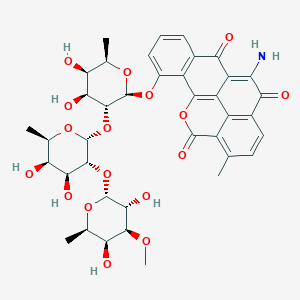
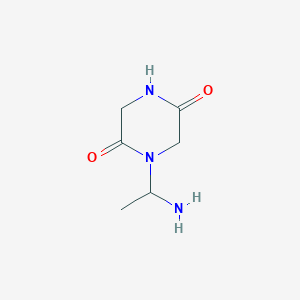

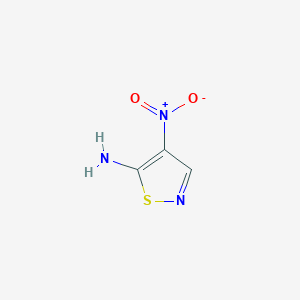
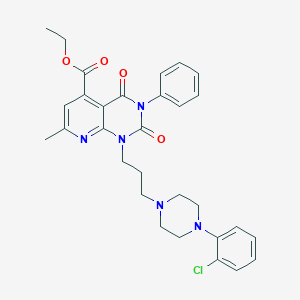
![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
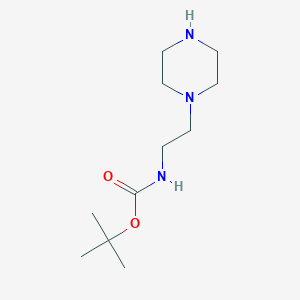
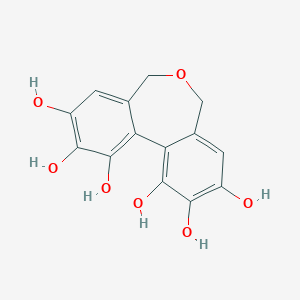
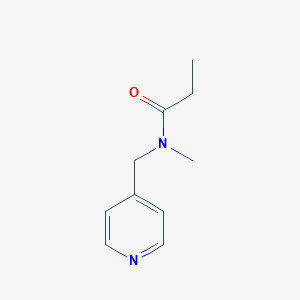
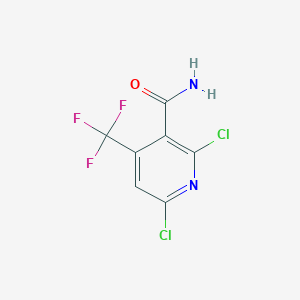
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)